molecular formula C12H13NO3 B15068325 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B15068325
M. Wt: 219.24 g/mol
InChI Key: BLNAAGGKSUKFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include ethyl-substituted phenylhydrazine and a suitable aldehyde or ketone .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Indole-3-carboxylic acid
  • 1-Methyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid
  • 5-Hydroxy-2-methyl-1H-indole-3-carboxylic acid

Comparison: 1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is unique due to the presence of the ethyl group at the 1-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, this specific substitution pattern may enhance its potency or selectivity in certain applications .

Properties

IUPAC Name

1-ethyl-5-hydroxy-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-13-7(2)11(12(15)16)9-6-8(14)4-5-10(9)13/h4-6,14H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAAGGKSUKFNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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